molecular formula C16H13F2N3O4S B2686231 2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946212-37-9

2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2686231
CAS No.: 946212-37-9
M. Wt: 381.35
InChI Key: NFKVBBPJSIGOQQ-UHFFFAOYSA-N
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Description

“2,5-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H13F2N3O4S . It has an average mass of 381.354 Da and a monoisotopic mass of 381.059479 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzenesulfonamides have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. The structural modifications often aim at enhancing the antimicrobial efficacy of these compounds (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-inflammatory Potential

Novel derivatives have shown promise as anti-inflammatory, analgesic, antioxidant, anticancer, and even anti-HCV agents. The design of these molecules often targets specific biological pathways or enzymes, demonstrating the versatility of benzenesulfonamide frameworks in drug development (Küçükgüzel et al., 2013).

Chemical Synthesis and Reactivity

The unique reactivity of benzenesulfonamide derivatives under various conditions has been a subject of interest. For example, the synthesis and reactivity of these compounds in the presence of different catalysts or reagents can lead to the formation of novel heterocyclic structures with potential pharmacological applications (Griffith et al., 2006).

Transfer Hydrogenation and Catalytic Applications

The application of benzenesulfonamide derivatives in catalysis, such as in transfer hydrogenation reactions, highlights their potential utility in synthetic organic chemistry. These compounds can facilitate the reduction of various substrates, demonstrating their versatility as ligands or catalyst components (Ruff et al., 2016).

Antiproliferative Activities

Some benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies often aim to explore the structure-activity relationships (SAR) to optimize their biological activities and selectivity towards cancer cells (Motavallizadeh et al., 2014).

Properties

IUPAC Name

2,5-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O4S/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVBBPJSIGOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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